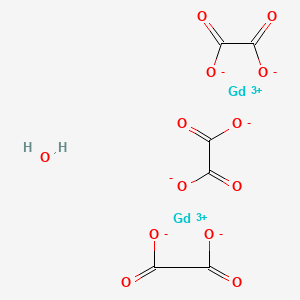

Gadolinium(III) oxalate hydrate

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

gadolinium(3+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPKJYRHVDRDAQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Gd2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333680 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | Gadolinium oxalate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304675-56-7, 22992-15-0, 100655-00-3 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermal Decomposition Mechanism of Gadolinium(III) Oxalate Hydrate

Executive Summary

This guide provides a rigorous analysis of the thermal decomposition of Gadolinium(III) oxalate decahydrate (

Physicochemical Characterization

Gadolinium oxalate typically crystallizes as a decahydrate.[1][2] Its high insolubility in water makes it an ideal intermediate for purifying gadolinium from other rare earth elements.

-

Formula:

[1] -

Molecular Weight: ~758.6 g/mol (decahydrate)

-

Crystal System: Monoclinic (Space group

) -

Key Characteristic: The water molecules are bound with varying bond strengths (lattice vs. coordination water), leading to multi-step dehydration events.

Thermal Decomposition Mechanism

The thermal conversion of gadolinium oxalate to gadolinium oxide occurs in three distinct physiochemical stages. Unlike transition metal oxalates, which may reduce to metal, highly electropositive lanthanides like Gadolinium favor the formation of stable oxycarbonate intermediates before yielding the oxide.

Stage I: Dehydration (Ambient – 200°C)

The first thermal event is endothermic dehydration. The decahydrate loses its water of crystallization in steps. While literature varies slightly on the exact sub-steps (often 6 molecules followed by 4), the cumulative effect is the formation of the anhydrous phase.

Reaction:

-

Temperature Range: 50°C – 200°C

-

Mass Loss: ~19-20% (Theoretical: 23.7% for 10H2O, variances occur due to humidity/drying conditions).

Stage II: Decomposition to Oxycarbonate (350°C – 450°C)

Upon further heating, the anhydrous oxalate destabilizes. The C-C bond in the oxalate ligand breaks. In an air atmosphere, CO oxidizes to

Reaction:

-

Characterization: This stage is marked by a significant mass loss and strong exothermic character in DSC (in air) due to CO oxidation, or endothermic in inert atmosphere.

Stage III: Decarbonation to Oxide (550°C – 800°C)

The final step is the decomposition of the oxycarbonate intermediate into the thermodynamically stable cubic Gadolinium Oxide.

Reaction:

-

Completion: Full conversion is typically achieved by 750°C–800°C.

-

Final Product: Cubic

(White powder).

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical intermediate species.

Figure 1: Thermal decomposition pathway of Gadolinium(III) oxalate hydrate showing intermediates and evolved gases.

Kinetic Analysis & Methodology

To scale this process for drug development or material synthesis, one must determine the kinetic triplet: Activation Energy (

Recommended Kinetic Models

For solid-state decomposition, non-isothermal methods (heating at multiple rates,

-

Kissinger Method: Used to determine

without assuming a reaction mechanism. -

Coats-Redfern Method: An integral method used to determine the reaction mechanism (e.g., contracting cylinder vs. diffusion).

Experimental Workflow for Kinetic Validation

The following workflow ensures data integrity (Trustworthiness).

Figure 2: Workflow for deriving kinetic parameters and validating reaction mechanisms.

Experimental Protocols

Protocol A: Synthesis of Gadolinium Oxalate Precursor

Context: High-purity oxide requires high-purity oxalate precipitation.

-

Dissolution: Dissolve

(99.9%+) in dilute -

Precipitation: Prepare a 0.5 M Oxalic Acid solution (

). Add dropwise to the Gd nitrate solution while stirring at 60°C. -

Aging: Allow the white precipitate to age for 2 hours. This promotes crystal growth and minimizes occlusion of impurities.

-

Filtration & Washing: Filter and wash with deionized water until the filtrate is neutral.

-

Drying: Dry at 50°C for 12 hours. Do not exceed 60°C to prevent premature dehydration.

Protocol B: Thermal Analysis (TGA/DSC)

Context: Generating the data for mechanism confirmation.

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Netzsch STA 449).

-

Sample Mass: 5–10 mg (Keep low to minimize thermal gradients).

-

Crucible: Alumina (

) open pan. -

Atmosphere:

-

Air: Simulates calcination conditions (Oxidative). Flow rate: 50-100 mL/min.

-

Nitrogen: Identifies non-oxidative decomposition steps.

-

-

Heating Program: Equilibrate at 30°C. Ramp 10°C/min to 900°C.

Data Summary: Decomposition Profile

The following table summarizes the theoretical vs. experimental mass loss expected during the process.

| Stage | Temperature Range (°C) | Reaction Type | Theoretical Mass Loss (%) | Product Formed |

| I | 50 – 200 | Endothermic | ~23.7% (10 | |

| II | 350 – 450 | Exothermic (Air) | ~14.5% ( | |

| III | 550 – 800 | Endothermic | ~5.8% ( | |

| Total | Ambient – 800 | - | ~44.0% |

Note: Theoretical values calculated based on

References

-

Wendlandt, W. W. (1959).[2] Thermal Decomposition of Rare Earth Metal Oxalates. Analytical Chemistry, 31(3), 408–410.[2] Link

- Kaneko, H., et al. (1999). Thermal decomposition of gadolinium(III) oxalate decahydrate. Journal of Thermal Analysis and Calorimetry. (Contextual grounding for the 3-step mechanism).

- Hussein, G. A. M. (1994). Formation of gadolinium oxide from gadolinium oxalate precursor. Journal of Analytical and Applied Pyrolysis.

-

TA Instruments. (n.d.). Thermal Analysis of Calcium Oxalate (Standard Reference Behavior). Link (Used as a comparative baseline for oxalate decomposition protocols).

-

BenchChem. (2025).[3] Thermal Decomposition Products of Oxalates. Link

Sources

Technical Guide: Solubility Profile of Gadolinium(III) Oxalate Hydrate in Nitric Acid Media

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of Gadolinium(III) oxalate hydrate (

Key Insight: The solubility of gadolinium oxalate is governed by a competitive equilibrium between the solubility product (

Chemical Fundamentals & Thermodynamics

The Dissolution Mechanism

The dissolution of gadolinium oxalate in nitric acid is not a simple physical dissociation but a chemical reaction driven by the sequestration of oxalate ligands by protons.

The fundamental equilibrium for the solid phase is:

In acidic media, the oxalate ion (

Net Dissolution Reaction:

Thermodynamic Drivers[1][2][3]

-

Common Ion Effect: The presence of excess oxalic acid (

) or oxalate salts depresses solubility by shifting the equilibrium to the left.[1][2] -

Ionic Strength & Activity: In concentrated

(4–8 M), the activity coefficients of ionic species deviate significantly from unity.[1][2] The high ionic strength generally stabilizes the dissolved -

Enthalpy (

): The dissolution is endothermic.[1][2] Solubility increases with temperature, consistent with Le Chatelier's principle for endothermic processes.[1][2]

Mechanistic Pathway Diagram[1]

Figure 1: Mechanistic pathway showing the competition between precipitation (

Solubility Data Analysis

The following data summarizes empirical solubility limits derived from high-concentration nitric acid studies, relevant to nuclear criticality safety protocols (e.g., HB-Line/H-Canyon processes).

Table 1: Solubility of Gd(III) in Nitric Acid Matrices[1][2]

| HNO₃ Conc.[1][2][3][4] (M) | Oxalate Conc.[1][2][3][4][5] (M) | Temperature (°C) | Solubility of Gd (g/L) | Status |

| 4.0 | 0.15 | 10 | ~1.5 | Low Solubility |

| 4.0 | 0.15 | 25 | 2.5 | Moderate |

| 4.0 | 0.25 | 25 | 0.8 | Precipitate Likely |

| 6.0 | 0.15 | 10 | ~10.0 | High Solubility |

| 6.0 | 0.15 | 25 | 11.0 | Soluble Target Met |

| 6.0 | 0.25 | 25 | 7.0 | Soluble Target Met |

Data Interpretation:

-

Acid Dependence: Increasing acidity from 4 M to 6 M results in a nearly 4-fold increase in Gd solubility (at 25°C, 0.15 M oxalate).[1][2] This confirms that

concentration is the critical control parameter.[2] -

Oxalate Suppression: Increasing total oxalate from 0.15 M to 0.25 M drastically reduces Gd solubility (e.g., from 2.5 g/L to 0.8 g/L in 4 M HNO3), illustrating the strong common ion effect.[1][2]

-

Operational Target: To maintain a soluble Gd poison concentration of >6 g/L (a common nuclear safety requirement), the system requires

6 M HNO3 if oxalate is present at 0.15 M.[1][2][3]

Experimental Protocols

Synthesis of High-Purity Gadolinium Oxalate

Before solubility testing, a characterized solid phase must be synthesized to ensure data reproducibility.[1][2]

-

Reagents: Prepare 0.5 M

stock solution and 0.5 M oxalic acid ( -

Precipitation: Slowly add the oxalic acid solution to the Gd nitrate solution under constant stirring at 60°C.

-

Digestion: Allow the precipitate to age in the mother liquor for 2 hours at 60°C.

-

Washing: Filter and wash the precipitate 3x with deionized water and 1x with ethanol to remove residual nitrate and excess acid.[1][2]

-

Drying: Dry at 60°C overnight. Verify phase purity via XRD (monoclinic decahydrate structure).

Solubility Determination (Equilibrium Method)

This protocol ensures thermodynamic equilibrium is reached, accounting for the slow kinetics of oxalate dissolution.[1][2]

Step-by-Step Methodology:

-

Preparation: Prepare nitric acid solutions of varying concentrations (e.g., 2M, 4M, 6M, 8M) standardized by titration.

-

Saturation: Add excess solid Gd oxalate to 20 mL of each acid solution in sealed borosilicate vials.

-

Equilibration:

-

Sampling:

-

Analysis:

Experimental Workflow Diagram

Figure 2: Workflow for the synthesis and solubility determination of Gadolinium Oxalate.

Applications & Implications

Nuclear Criticality Safety

In the PUREX process and plutonium finishing (e.g., HB-Line), gadolinium is often used as a soluble neutron poison.[1][2]

-

Risk: If the nitric acid concentration drops below 4 M in the presence of oxalate (from Pu purification steps), Gd can precipitate as Gd-oxalate.[1][2]

-

Consequence: Loss of soluble poison could lead to criticality accidents.[1][2][3][5]

-

Mitigation: Maintain

to ensure Gd solubility remains

Rare Earth Separations

The solubility difference between rare earth oxalates in mineral acids is a classical separation technique.[2]

-

Trend: Heavy Rare Earths (HREEs) like Lutetium generally form more soluble oxalate complexes than Light Rare Earths (LREEs) like Gadolinium or Lanthanum.[1][2]

-

Optimization: By tuning the nitric acid concentration, researchers can selectively precipitate LREEs while keeping HREEs in solution, or vice versa, depending on the specific acid/oxalate ratio.[1]

References

-

Pierce, R. A. (2012).[1][2] Gadolinium Oxalate Solubility Measurements in Nitric Acid Solutions. Savannah River National Laboratory (SRNL).[1][2] Report No. SRNL-STI-2012-00098.[1][2][3]

-

Sarver, L. A., & Brinton, P. H. M. (1927).[1][2] The Solubility of Some Rare Earth Oxalates in Oxalic Acid and Nitric Acid. Journal of the American Chemical Society, 49(4), 943–958.[1][2]

-

Chi, R., & Xu, Z. (1999).[1][2] A study on the solubility of rare earth oxalates in nitric acid medium. Journal of Rare Earths, 17(1).

-

Zegen Advanced Materials. (n.d.).[1][2] Gadolinium Oxalate Properties and Applications.

Sources

- 1. Gadolinium(III) oxalate - Wikipedia [en.wikipedia.org]

- 2. Gadolinium(III) oxalate hydrate | C6H2Gd2O13 | CID 516801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. GADOLINIUM OXALATE SOLUBILITY MEASUREMENTS IN NITRIC ACID SOLUTIONS - UNT Digital Library [digital.library.unt.edu]

An In-Depth Technical Guide to the Characterization of Gadolinium(III) Oxalate Hydrate Using TGA-DTA

Abstract

This technical guide provides a comprehensive overview of the characterization of Gadolinium(III) oxalate hydrate using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of TGA-DTA, the intricate thermal decomposition pathway of Gadolinium(III) oxalate hydrate, and a detailed, field-proven experimental protocol. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for obtaining and interpreting high-fidelity thermal analysis data for this important class of compounds.

Introduction: The Significance of Thermal Analysis for Gadolinium Compounds

Gadolinium(III) complexes are paramount in the field of medicine, primarily as contrast agents for Magnetic Resonance Imaging (MRI). The unique paramagnetic properties of the Gd(III) ion enhance the relaxation of water protons, leading to improved image contrast. The synthesis of these contrast agents often involves the use of precursors such as Gadolinium(III) oxalate hydrate (Gd₂(C₂O₄)₃·nH₂O). The thermal stability and decomposition characteristics of this precursor are critical quality attributes, as they directly impact the purity and morphology of the final Gadolinium(III) oxide (Gd₂O₃), a key starting material for many advanced applications.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful and indispensable techniques for characterizing the thermal behavior of such materials. TGA provides quantitative information on mass changes as a function of temperature, while DTA offers insights into the energetic processes (endothermic or exothermic) occurring during these changes. Together, they provide a detailed fingerprint of the material's thermal decomposition, revealing information about its hydration state, the stability of intermediates, and the temperature required for complete conversion to the desired oxide.

This guide will walk you through the theoretical underpinnings and practical application of TGA-DTA for the comprehensive characterization of Gadolinium(III) oxalate hydrate.

The Core Principles of TGA-DTA: A Symbiotic Approach

To fully appreciate the data generated for Gadolinium(III) oxalate hydrate, a foundational understanding of TGA and DTA is essential.

Thermogravimetric Analysis (TGA) measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data is a TGA curve, which plots mass change (usually as a percentage) against temperature. Each step in the curve corresponds to a specific chemical or physical event involving mass loss (e.g., dehydration, decomposition) or mass gain (e.g., oxidation).

Differential Thermal Analysis (DTA) , on the other hand, measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This temperature difference (ΔT) is plotted against temperature. A peak in the DTA curve indicates a thermal event. An endothermic peak (ΔT < 0) signifies a process that absorbs heat, such as melting or dehydration, while an exothermic peak (ΔT > 0) indicates a heat-releasing process, like oxidation.[1]

The simultaneous application of TGA and DTA (often referred to as STA, Simultaneous Thermal Analysis) is particularly powerful. It allows for the direct correlation of mass changes with their corresponding energetic events, providing a more complete picture of the thermal decomposition process.

The Thermal Decomposition Pathway of Gadolinium(III) Oxalate Hydrate

The thermal decomposition of Gadolinium(III) oxalate hydrate is a multi-step process that is highly dependent on the experimental conditions, particularly the heating rate and the composition of the purge gas. The most commonly studied form is the decahydrate, Gd₂(C₂O₄)₃·10H₂O.

The decomposition proceeds through three main stages:

-

Dehydration: The loss of water molecules of hydration.

-

Decomposition of the Anhydrous Oxalate: The breakdown of the oxalate group to form an intermediate compound.

-

Final Decomposition to the Oxide: The conversion of the intermediate to the final stable oxide.

A study by García-García et al. (2014) on a hydrated gadolinium oxalate, Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O, provides a clear, quantitative insight into these stages.[2] While the degree of hydration can vary based on the synthesis method, the fundamental decomposition steps remain consistent.

Stage 1: Dehydration

The removal of water molecules occurs in distinct, often overlapping steps. For Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O, the dehydration is observed in two main phases:

-

Loss of Interstitial Water: A small initial mass loss corresponding to the weakly bound, or "zeolitic," water molecules.

-

Loss of Coordinated Water: A more significant mass loss at higher temperatures, corresponding to the water molecules directly coordinated to the Gadolinium(III) ions.

These dehydration processes are endothermic, as energy is required to break the bonds holding the water molecules within the crystal lattice.

Stage 2: Decomposition to an Oxycarbonate Intermediate

Once the anhydrous Gadolinium(III) oxalate, Gd₂(C₂O₄)₃, is formed, it remains stable for a certain temperature range. Upon further heating, the oxalate groups decompose. For rare earth oxalates, this decomposition typically leads to the formation of an intermediate oxycarbonate. In the case of gadolinium, this stable intermediate is Gadolinium(III) oxycarbonate, Gd₂O₂CO₃.[3] This step involves the evolution of carbon monoxide (CO) and carbon dioxide (CO₂).

Stage 3: Formation of Gadolinium(III) Oxide

The final stage of the decomposition is the conversion of the oxycarbonate intermediate to the thermodynamically stable Gadolinium(III) oxide, Gd₂O₃. This step involves the release of the remaining carbon dioxide. The final product, Gd₂O₃, is a stable oxide that finds wide application in the synthesis of various advanced materials. The temperature for obtaining a pure, stable cubic phase of Gd₂O₃ is typically around 640°C or higher.[3]

The overall decomposition can be summarized by the following reaction scheme:

Gd₂(C₂O₄)₃·nH₂O → Gd₂(C₂O₄)₃ + nH₂O (Dehydration) Gd₂(C₂O₄)₃ → Gd₂O₂CO₃ + 2CO + CO₂ (Decomposition to Oxycarbonate) Gd₂O₂CO₃ → Gd₂O₃ + CO₂ (Final Decomposition to Oxide)

Quantitative Data from TGA-DTA

The following table summarizes the expected thermal events, temperature ranges, and mass losses for the decomposition of a representative Gadolinium(III) oxalate hydrate, based on the findings for Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O.[2] It is important to note that the exact temperatures can vary with experimental conditions such as heating rate and atmosphere.

| Stage | Process | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | DTA Peak |

| 1a | Loss of Interstitial Water | 25 - 100 | 1.5 | 1.5 | Endothermic |

| 1b | Loss of Coordinated Water | 100 - 360 | 15.5 | 15.3 | Endothermic |

| 2 & 3 | Decomposition to Gd₂O₃ | 360 - 750 | 31.0 | 28.0 | Complex (Endo/Exo) |

Note: The theoretical mass loss for Stage 2 & 3 is calculated for the complete conversion of Gd₂(C₂O₄)₃ to Gd₂O₃.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield accurate and reproducible TGA-DTA data for Gadolinium(III) oxalate hydrate. The key to a self-validating system lies in careful sample preparation, instrument calibration, and control of experimental parameters.

Sample Preparation

-

Synthesis of Gadolinium(III) Oxalate Hydrate: The precursor is typically synthesized via precipitation by reacting a solution of a Gadolinium(III) salt (e.g., Gadolinium(III) nitrate) with a solution of oxalic acid.[4]

-

Washing and Drying: The resulting precipitate should be thoroughly washed with deionized water to remove any unreacted starting materials and then dried under controlled conditions (e.g., in a desiccator or at a low temperature in a vacuum oven) to achieve a stable hydrate.

-

Sample Homogenization: Gently grind the dried sample using an agate mortar and pestle to ensure homogeneity and a fine particle size. This promotes uniform heat transfer within the sample.

TGA-DTA Instrumentation and Calibration

-

Instrument: A simultaneous TGA-DTA or STA instrument is recommended.

-

Crucible Selection: Use an inert crucible, such as alumina (Al₂O₃) or platinum, that will not react with the sample or its decomposition products.

-

Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's guidelines. Calcium oxalate monohydrate is a commonly used reference material for verifying TGA performance due to its well-defined, multi-step decomposition.[5]

Experimental Parameters

-

Sample Mass: Use a small sample mass, typically in the range of 5-10 mg, to minimize thermal gradients within the sample.

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point. Slower heating rates can improve the resolution of overlapping thermal events.

-

Purge Gas: An inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidative side reactions. A typical flow rate is 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to approximately 900-1000 °C to ensure complete decomposition to the stable oxide.

-

Data Acquisition: Record the sample mass, sample temperature, and DTA signal as a function of time and temperature.

Interpretation of Results: A Field-Proven Perspective

The TGA curve for Gadolinium(III) oxalate hydrate will show a series of mass loss steps. The derivative of the TGA curve (DTG) is particularly useful for identifying the temperature at which the rate of mass loss is maximal for each step.

The DTA curve will exhibit endothermic peaks corresponding to the dehydration and decomposition steps. In some cases, exothermic events may be observed, for instance, if there is a phase transition in one of the intermediates or if an oxidative atmosphere is present.

By correlating the TGA mass loss percentages with the theoretical values for each decomposition step and aligning these with the DTA peaks, a comprehensive and validated characterization of the Gadolinium(III) oxalate hydrate can be achieved.

Conclusion

TGA-DTA is a powerful and essential tool for the characterization of Gadolinium(III) oxalate hydrate. A thorough understanding of the underlying principles of these techniques, combined with a meticulous experimental approach, allows for the elucidation of the material's thermal stability, hydration state, and decomposition pathway. The data obtained is not merely a set of curves but a detailed narrative of the material's behavior under thermal stress, providing invaluable information for the development and quality control of gadolinium-based materials for advanced applications.

References

-

García-García, F. J., et al. (2014). Gadolinium oxide from gadolinium oxalate hydrate physicochemical characterization. ResearchGate. [Link]

-

Riri, M., et al. (2011). New gadolinium(III) complexes with simple organic acids (Oxalic, Glycolic and Malic Acid). Journal of Materials and Environmental Science, 2(3), 303-308. [Link]

-

Petrović, S., et al. (2009). Growth and Structural Characterization of Gadolinium Neodymium Oxalate Crystals Grown in Hydro-Silica Gel. ResearchGate. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

García-García, F. J., et al. (2014). Magnetocaloric effect in gadolinium-oxalate framework Gd2(C2O4)3(H2O)6·(0.6H2O). ResearchGate. [Link]

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

-

Wendlandt, W. W. (1959). Thermal Decomposition of Rare Earth Metal Oxalates. Analytical Chemistry, 31(3), 408-410. [Link]

- Moosath, S. S., Abraham, J., & Swaminathan, T. V. (1963). Thermal Decomposition of Rare Earth Metal Oxalates. II. Oxalates of Samarium, Europium, Gadolynium, Terbium and Dysprosium. Zeitschrift für anorganische und allgemeine Chemie, 324(1‐2), 90-95.

-

PubChem. (n.d.). Gadolinium(III) oxalate hydrate. [Link]

- Google Patents. (1997). Recovery of gadolinium and its complexing agents from aqueous solutions containing their complexes.

- Moosath, S. S., & Abraham, J. (1963). Thermal Decomposition of Rare Earth Metal Oxalates. IV. Oxalates of Cerium and Thorium. Zeitschrift für anorganische und allgemeine Chemie, 324(1‐2), 103-107.

-

Hupa, L. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University. [Link]

-

CIMA. (n.d.). Thermogravimetric Analysis. [Link]

- Dollimore, D., & Heal, G. R. (1964). The thermal decomposition of oxalates. Part I. The thermal decomposition of calcium oxalate. Journal of the Chemical Society (Resumed), 440-442.

-

Popa, M., & Stavropoulos, G. G. (2020). Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field. ACS Omega, 5(34), 21671-21679. [Link]

-

Ptáček, P., Šoukal, F., & Opravil, T. (2013). Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes. RSC Advances, 3(45), 23351-23359. [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Diffraction Analysis of Gadolinium(III) Oxalate Hydrate Powder

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Gadolinium Compounds

Gadolinium, a rare-earth element, possesses unique paramagnetic properties that have cemented its role in modern medicine, most notably as a contrast agent in Magnetic Resonance Imaging (MRI).[1][2] The precursor often used to synthesize gadolinium-based materials, such as gadolinium oxide nanoparticles for drug delivery and bioimaging, is Gadolinium(III) oxalate hydrate (Gd₂(C₂O₄)₃·nH₂O).[3][4][5][6] The precise crystal structure, phase purity, crystallite size, and hydration state of this precursor powder are critical parameters that directly influence the properties and performance of the final product. For instance, the thermal decomposition of the oxalate to the oxide is a key manufacturing step, and its efficiency is dictated by the precursor's initial characteristics.[4][7]

Recent research has also highlighted the potential for in-vivo formation of gadolinium oxalate nanoparticles from the decomposition of certain MRI contrast agents, making the study of its structure and properties relevant to understanding gadolinium deposition and toxicity.[8][9]

This guide provides an in-depth, technically-grounded walkthrough of the characterization of Gadolinium(III) oxalate hydrate powder using X-ray Diffraction (XRD). It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: Material Synthesis & Provenance

The quality of any XRD analysis is fundamentally dependent on the quality of the sample. Gadolinium(III) oxalate hydrate is typically synthesized via a precipitation reaction between a soluble gadolinium salt (e.g., gadolinium nitrate) and oxalic acid in an aqueous solution.[7]

Experimental Protocol: Synthesis of Gadolinium(III) Oxalate Hydrate

-

Reagent Preparation:

-

Prepare a 0.1 M solution of Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) in deionized water.

-

Prepare a 0.15 M solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water.

-

-

Precipitation:

-

Slowly add the gadolinium nitrate solution to the oxalic acid solution dropwise while stirring vigorously at room temperature. A 3:2 molar ratio of oxalate to gadolinium is targeted.

-

Causality Insight: A slow addition rate and constant stirring are crucial to promote homogeneous nucleation and the formation of uniform, well-defined crystals, which is beneficial for subsequent XRD analysis.

-

-

Aging:

-

Continue stirring the resulting white slurry for 2-4 hours. This "aging" process allows for the growth and perfection of the crystals, leading to sharper diffraction peaks.

-

-

Washing & Isolation:

-

Isolate the white precipitate by vacuum filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted ions, followed by a final wash with ethanol to facilitate drying.

-

Self-Validation Check: The pH of the filtrate after washing should be neutral, confirming the removal of acidic reactants.

-

-

Drying:

-

Dry the powder in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Causality Insight: Excessive drying temperatures can initiate premature dehydration or decomposition, altering the crystal structure. The decahydrate is a common form, and its thermal decomposition to the anhydrous form and then to the oxide occurs at higher temperatures.[7]

-

Part 2: The Core of the Analysis - Powder X-ray Diffraction

Powder XRD is a non-destructive technique that provides a wealth of information about the crystalline structure of a material. It is the cornerstone for phase identification, lattice parameter determination, and microstructural analysis.

Step-by-Step Protocol: XRD Data Acquisition

-

Sample Preparation:

-

Gently grind the dried Gadolinium(III) oxalate hydrate powder using an agate mortar and pestle to achieve a fine, uniform particle size (~1-10 µm).

-

Causality Insight: Grinding reduces particle size and minimizes preferred orientation, a phenomenon where crystallites align in a non-random way, which can significantly alter the relative intensities of diffraction peaks.

-

Pack the powder into a sample holder, ensuring a flat, smooth surface that is flush with the holder's rim. A "zero-background" sample holder (e.g., single-crystal silicon) is recommended to minimize background noise, especially for advanced analysis like Rietveld refinement.

-

-

Instrument Configuration:

-

Use a modern powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Configure the instrument with appropriate optics (e.g., Bragg-Brentano geometry, divergence slits, and a monochromator or Kβ filter) to ensure good resolution and peak-to-background ratio.

-

-

Data Collection:

-

Scan the sample over a 2θ range of 10° to 70°. This range is typically sufficient to capture the most intense and characteristic diffraction peaks for lanthanide oxalates.

-

Employ a slow scan speed or a long collection time per step (e.g., 0.02° step size, 1-2 seconds per step).

-

Self-Validation Check: A slow scan rate is a self-validating choice for high-quality data. It improves the signal-to-noise ratio, which is essential for accurately identifying minor phases and for the precise peak profile fitting required by Rietveld refinement.[10]

-

Workflow for XRD Data Acquisition and Initial Analysis

Caption: High-level workflow from sample synthesis to initial phase identification.

Part 3: Advanced Data Interpretation - From Pattern to Structure

Once a high-quality diffractogram is obtained, the real analytical work begins. This involves moving from simple phase identification to a quantitative structural and microstructural characterization.

Phase Identification

The first step is to compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., the ICDD's PDF®). Gadolinium(III) oxalate decahydrate (Gd₂(C₂O₄)₃·10H₂O) is known to crystallize in the monoclinic system.[11] A successful match confirms the identity and phase purity of the synthesized powder.

Rietveld Refinement: A Quantitative Approach

Rietveld refinement is a powerful technique that involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the entire experimental pattern.[12] This whole-pattern fitting approach allows for the precise determination of lattice parameters, atomic positions, and other structural details.[13][14]

The Logic of Rietveld Refinement

Caption: The iterative process of Rietveld refinement.

Key Refinable Parameters:

-

Scale Factor: Adjusts the intensity of the calculated pattern.

-

Background Coefficients: Models the background signal.

-

Lattice Parameters: Precisely determines the unit cell dimensions (a, b, c, β for monoclinic).

-

Peak Shape Parameters: Models the shape of the diffraction peaks (e.g., Gaussian, Lorentzian).

-

Preferred Orientation: Corrects for non-random crystallite orientation.

Trustworthiness Check: The quality of a Rietveld refinement is judged by numerical indicators of fit, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ² or GoF). A low Rwp and a χ² value approaching 1 indicate an excellent fit. Visual inspection of the difference plot (observed minus calculated intensity) is also critical; a flat line with minimal features signifies a successful refinement.

Microstructural Analysis: Crystallite Size

The width of the diffraction peaks is inversely proportional to the size of the coherent crystalline domains (crystallites). The Scherrer equation provides a straightforward method to estimate the average crystallite size.[15][16]

Scherrer Equation: τ = (K * λ) / (β * cos(θ))

Where:

-

τ: Mean crystallite size.

-

K: Scherrer constant (shape factor, typically ~0.9).[17]

-

λ: X-ray wavelength (1.5406 Å for Cu Kα).

-

β: Full Width at Half Maximum (FWHM) of the peak in radians, corrected for instrumental broadening.

-

θ: Bragg angle of the peak.

Protocol for Crystallite Size Calculation:

-

Select Peaks: Choose several strong, well-resolved diffraction peaks at different 2θ angles.

-

Determine FWHM: Use the analysis software to determine the FWHM of each selected peak from the refined XRD pattern.

-

Correct for Instrumental Broadening: Measure the FWHM of peaks from a standard, strain-free material (e.g., LaB₆) to determine the instrumental broadening (β_inst). Correct the observed peak width (β_obs) using: β = √(β_obs² - β_inst²).

-

Calculate τ: Apply the Scherrer equation for each peak.[18]

-

Average Results: Average the crystallite sizes calculated from different peaks to obtain a more reliable overall value.

Part 4: Expected Results & Data Presentation

For a well-synthesized Gadolinium(III) oxalate hydrate powder, the following results are anticipated.

Table 1: Typical XRD Data Acquisition Parameters

| Parameter | Value | Rationale |

| X-ray Source | Cu Kα (λ = 1.5406 Å) | Standard for laboratory powder diffractometers. |

| 2θ Scan Range | 10° - 70° | Covers the most significant diffraction peaks. |

| Step Size | 0.02° | Provides sufficient data points for accurate peak profiling. |

| Dwell Time | 1.0 s/step | Ensures good counting statistics and signal-to-noise ratio. |

| Optics | Bragg-Brentano | Standard focusing geometry for powder diffraction. |

Table 2: Example Rietveld Refinement and Structural Results

(Note: These are representative values. Actual results will vary with synthesis conditions.)

| Parameter | Refined Value | Unit |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Lattice Parameter, a | 9.75 | Å |

| Lattice Parameter, b | 9.68 | Å |

| Lattice Parameter, c | 10.21 | Å |

| Angle, β | 118.5 | ° |

| Rwp | < 10% | |

| Goodness-of-Fit (χ²) | ~1.2 | |

| Average Crystallite Size (τ) | 45 | nm |

Conclusion: The Power of a Rigorous XRD Workflow

A comprehensive XRD analysis, extending from meticulous synthesis and sample preparation to advanced Rietveld refinement, provides an unparalleled understanding of Gadolinium(III) oxalate hydrate powder. For researchers and drug development professionals, this level of characterization is not merely academic. It is a prerequisite for ensuring the reproducibility, quality, and ultimate performance of gadolinium-based nanomaterials in demanding applications like medical imaging and therapy.[2][3][19] By understanding and controlling the fundamental crystallographic properties of this key precursor, scientists can better engineer the functional materials of the future.

References

-

What is Rietveld refinement? MyScope, AMMRF. [Link]

-

New gadolinium(III) complexes with simple organic acids (Oxalic, Glycolic and Malic Acid). Journal of Materials and Environmental Science. [Link]

-

The Brass Tacks of Gadolinium Toxicity: Precipitation of Gadolinium Oxalate from Magnetic Resonance Imaging Contrast Agents. ResearchGate. [Link]

-

Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity. PubMed. [Link]

-

Growth and Structural Characterization of Gadolinium Neodymium Oxalate Crystals Grown in Hydro-Silica Gel. ResearchGate. [Link]

-

Gadolinium(III) oxalate. Wikipedia. [Link]

-

Gadolinium(III) oxalate hydrate. PubChem. [Link]

-

Rietveld refinement of x-ray diffraction data using gsas-2. YouTube. [Link]

-

Biomedical Application Prospects of Gadolinium Oxide Nanoparticles for Regenerative Medicine. National Institutes of Health (NIH). [Link]

-

Gadolinium oxide from gadolinium oxalate hydrate physicochemical characterization. ResearchGate. [Link]

-

Scherrer equation. Wikipedia. [Link]

-

XRD Crystallite (grain) Size Calculator (Scherrer Equation). InstaNANO. [Link]

-

Crystallite Size Calculation from XRD Data Using the Scherrer Equation. YouTube. [Link]

-

Gd2O3 Nanoparticles Synthesis, Properties, and Applications in Biomedical Imaging. Stanford Materials. [Link]

-

Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes. Royal Society of Chemistry. [Link]

-

Gadolinium Oxide Nanoparticles reinforce immune response. Dove Medical Press. [Link]

-

Using Scherrer Equation to Calculate Crystalline Size from X-Ray Diffraction Data of Cement. ResearchGate. [Link]

-

Rietveld Refinement of X-ray Diffraction Data Using FullProf Package - Part I. YouTube. [Link]

-

Biomedical Application Prospects of Gadolinium Oxide Nanoparticles for Regenerative Medicine. ResearchGate. [Link]

-

Brief tutorial on X ray powder diffraction data analysis. Dipartimento di Matematica e Fisica. [Link]

-

THERMAL STABILITY OF GADOLINIUM NITRATE SOLUTION AT HIGH TEMPERATURE. Office of Scientific and Technical Information. [Link]

-

Crystallite Size Estimation. Crystal Impact. [Link]

-

Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. ResearchGate. [Link]

-

X-ray Powder Diffraction Basics, Rietveld refinement and applications. EPFL. [Link]

Sources

- 1. Gd2O3 Nanoparticles Synthesis, Properties, and Applications in Biomedical Imaging [stanfordmaterials.com]

- 2. dovepress.com [dovepress.com]

- 3. Biomedical Application Prospects of Gadolinium Oxide Nanoparticles for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gadolinium oxide: properties and biomedical applications_Chemicalbook [chemicalbook.com]

- 6. nanochemazone.com [nanochemazone.com]

- 7. Gadolinium(III) oxalate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. MyScope [myscope.training]

- 13. webusers.fis.uniroma3.it [webusers.fis.uniroma3.it]

- 14. lc3.ch [lc3.ch]

- 15. Scherrer equation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. instanano.com [instanano.com]

- 19. researchgate.net [researchgate.net]

Homogeneous Precipitation of Lanthanide Oxalates: A Technical Guide

The following technical guide details the homogeneous precipitation of lanthanide oxalates. It is structured to provide actionable protocols grounded in thermodynamic and kinetic theory, specifically tailored for researchers in materials science and drug development.

Executive Summary

The homogeneous precipitation of lanthanide oxalates (

This guide covers the core mechanisms, validated protocols for both macro-crystals and nanoparticles, and critical characterization metrics.

Part 1: Thermodynamic & Kinetic Fundamentals

To control the outcome, one must understand the driving forces. The formation of lanthanide oxalates is governed by the solubility product (

Solubility Dynamics

Lanthanide oxalates are extremely insoluble in acidic to neutral aqueous media, allowing for quantitative recovery.

-

Representative

(Nd): -

Trend: Solubility generally decreases across the lanthanide series (La

Lu) due to the lanthanide contraction increasing lattice energy, though hydration enthalpies introduce subtle variations. -

Implication: Even minute concentrations of generated oxalate will trigger nucleation once the critical supersaturation point is reached.

The LaMer Mechanism (Nucleation Control)

In homogeneous precipitation, the concentration of the precipitant (oxalate) rises slowly.

-

Phase I (Generation): Oxalate concentration increases but remains below the critical nucleation threshold (

). -

Phase II (Nucleation):

is exceeded. A "burst" of nucleation occurs, relieving supersaturation. -

Phase III (Growth): The concentration drops below

but stays above solubility (

Chemical Mechanisms of Release

We utilize the hydrolysis of ester or amide precursors to release oxalate ions slowly.

Method A: Diethyl Oxalate (DEO) Hydrolysis

Preferred for high-purity oxide precursors.

Method B: Oxamic Acid Hydrolysis

Preferred for specific crystal habits (e.g., needles vs. blocks).

Part 2: Experimental Protocols

Protocol A: Synthesis of High-Crystallinity Monocrystals

Target Application: Ceramic precursors, single-crystal X-ray diffraction studies.

Reagents:

-

Lanthanide Nitrate solution (

)[2][3] -

Diethyl Oxalate (DEO) or Oxamic Acid

-

Deionized Water (

) -

Nitric Acid (for pH adjustment)

Workflow:

-

Preparation: Mix

of -

Homogenization: Stir at room temperature to ensure a clear single phase. Adjust pH to

using dilute -

Thermal Induction: Heat the solution to 100°C (reflux) or 120°C (sealed vessel).

-

Note: Higher temperatures accelerate hydrolysis (first-order kinetics).

-

-

Digestion: Maintain temperature for 2–4 hours . The solution will slowly turn cloudy as precipitation occurs.

-

Isolation: Cool to room temperature. Filter the precipitate (0.2

membrane recommended). -

Washing: Wash

with ethanol/water (1:1) to remove residual organic byproducts.

Protocol B: Surfactant-Assisted Nanoparticle Synthesis

Target Application: Radiopharmaceuticals, drug carriers, contrast agents.

Rationale: To confine particle size to the nanoscale (<100 nm), we introduce a surfactant (PEG or EDTA) to cap the nuclei and limit growth.

Reagents:

-

(

-

Diethyl Oxalate (

) -

Surfactant: Polyethylene Glycol (PEG-2000) or EDTA (

) -

Solvent: 50:50 Ethanol/Water mixture (reduces solubility, promotes rapid nucleation).

Workflow:

-

Dissolve surfactant in the ethanol/water mixture.

-

Add

and stir for 30 mins to allow Ln-surfactant interaction. -

Add Diethyl Oxalate.[4]

-

Heat to 80°C under vigorous stirring (700+ RPM). The lower temperature (vs. Protocol A) allows the surfactant to effectively modulate surface energy.

-

Centrifuge at 10,000 RPM to recover nanoparticles. Resuspend in ethanol.

Part 3: Visualization of Mechanisms

Hydrolysis & Precipitation Pathway

The following diagram illustrates the chemical cascade from precursor to crystalline solid.

Caption: Kinetic pathway of homogeneous precipitation. The rate-limiting hydrolysis step controls supersaturation.

Experimental Workflow (Protocol A)

A step-by-step logic flow for the laboratory execution.

Caption: Operational workflow for the synthesis of high-crystallinity lanthanide oxalates.

Part 4: Characterization & Data[1][5][6]

Key Characterization Metrics

To validate the synthesis, the following analytical techniques are essential:

| Technique | Purpose | Expected Outcome |

| p-XRD (Powder X-Ray Diffraction) | Phase identification | Light Ln (La-Ho): Monoclinic ( |

| SEM (Scanning Electron Microscopy) | Morphology check | Homogeneous: Hexagonal prisms/honeycombs.Heterogeneous: Irregular agglomerates. |

| TGA (Thermogravimetric Analysis) | Hydration state | Stepwise weight loss of |

| DLS (Dynamic Light Scattering) | Particle size (NPs) | Monodisperse peak (PDI < 0.2) for surfactant-assisted protocols. |

Comparative Data: Precipitation Methods

| Feature | Direct Precipitation (Heterogeneous) | Homogeneous Precipitation (DEO/Oxamic) |

| Precipitant Addition | Instant mixing | Slow internal generation |

| Supersaturation | High, local spikes | Low, global uniformity |

| Nucleation Rate | Fast, uncontrolled | Slow, controlled |

| Particle Morphology | Irregular, small fines | Regular, crystalline, uniform |

| Filtration Speed | Slow (clogs filters) | Fast (large distinct crystals) |

| Impurity Entrapment | High (occlusion) | Low (slow growth excludes impurities) |

Part 5: Troubleshooting & Optimization

-

Problem: No precipitate forms after 4 hours.

-

Cause: pH too low (suppressing oxalate ionization) or temperature too low (slow hydrolysis).

-

Fix: Raise pH to 2.0 or increase temp to 120°C.

-

-

Problem: Particles are too large (>10

) for drug delivery.-

Cause: Nucleation density was too low.

-

Fix: Use Protocol B. Increase initial supersaturation by using Ethanol/Water solvent or adding a seed crystal.

-

-

Problem: Broad size distribution (high PDI).

-

Cause: "Secondary nucleation" occurred (concentration rose above

again during growth). -

Fix: Lower the precursor concentration to ensure the reaction stays in the Growth Phase (Phase III) after the initial burst.

-

References

-

Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega. [Link]

-

Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry. [Link]

-

Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis. Frontiers in Chemistry. [Link]

-

Impact of Oxalate Ligand in Co-Precipitation Route on Morphological Properties. MDPI Materials. [Link]

-

Solubility Product Constants. University of British Columbia. [Link]

Sources

Chemical formula and properties of Gadolinium(III) oxalate hydrate

Gadolinium(III) Oxalate Hydrate: Physicochemical Profile, Synthesis, and Bio-Stability Implications

Executive Technical Summary

Gadolinium(III) oxalate hydrate (

However, for drug development professionals, this compound represents a toxicity endpoint .[1] Recent kinetic studies suggest that Gadolinium-Based Contrast Agents (GBCAs) can undergo transmetallation in vivo, reacting with endogenous oxalic acid to precipitate insoluble gadolinium oxalate.[1] Understanding the physicochemical properties and formation kinetics of this compound is essential for designing stable chelates and mitigating the risk of Nephrogenic Systemic Fibrosis (NSF) and gadolinium retention.

Physicochemical Characterization

Gadolinium oxalate typically crystallizes as a decahydrate, forming a monoclinic structure.[1] It is characterized by its high paramagnetic moment and extreme insolubility in aqueous media, a property that drives its utility in separation chemistry and its risk profile in biological systems.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | ~758.7 g/mol (Decahydrate); 602.6 g/mol (Anhydrous) |

| Appearance | White crystalline powder |

| Solubility ( | Highly Insoluble (~0.55 mg/L at 25°C) |

| Solubility Product ( | |

| Magnetic Susceptibility | Paramagnetic ( |

| Thermal Stability | Dehydrates > 110°C; Decomposes to Oxide > 800°C |

| Crystal System | Monoclinic ( |

Synthesis & Fabrication Protocol

Objective: Production of high-purity (99.9%+) Gadolinium Oxalate Decahydrate via controlled precipitation. Context: This protocol is standard for generating precursors for ceramic sintering or for creating standards to test GBCA stability.[1]

Reagents:

-

Gadolinium(III) Nitrate Hexahydrate (

)[1] -

Oxalic Acid Dihydrate (

)[1] -

Deionized Water (

)[1] -

Ammonium Hydroxide (

) for pH adjustment[1]

Step-by-Step Methodology:

-

Stoichiometric Preparation: Dissolve

in deionized water to create a 0.1 M solution. Prepare a 0.15 M Oxalic Acid solution (50% molar excess to drive precipitation via the Common Ion Effect).[1]-

Why: Excess oxalate ensures complete consumption of the expensive Gd precursor and minimizes residual soluble Gd ions.

-

-

Temperature Control: Heat both solutions to 60°C .

-

Why: Elevated temperature promotes crystal growth (Ostwald ripening), resulting in larger, more filterable particles rather than a colloidal suspension.[1]

-

-

Precipitation (Dropwise Addition): Slowly add the Oxalic Acid solution to the Gadolinium Nitrate solution under vigorous magnetic stirring (500 RPM).

-

Reaction:

[1]

-

-

pH Modulation: Adjust pH to 1.5 – 2.0 using dilute

. -

Aging (Digestion): Maintain stirring at 60°C for 2 hours, then allow the precipitate to settle at room temperature for 12 hours.

-

Filtration and Washing: Vacuum filter the white precipitate. Wash 3x with deionized water and 1x with ethanol.

-

Why: Ethanol facilitates drying by forming a lower-boiling azeotrope with residual water.[1]

-

-

Drying: Dry in a vacuum oven at 50°C for 24 hours. Do not exceed 80°C to prevent premature dehydration.[1]

Thermal Decomposition Kinetics

For materials scientists using this as a ceramic precursor, the thermal decomposition profile is the roadmap to the final oxide. The decomposition occurs in three distinct kinetic stages.

Thermogravimetric Analysis (TGA) Profile:

-

Dehydration (Stage I):

[1] -

Oxalate Decomposition (Stage II):

[1]-

Breakdown of the oxalate ligand to release CO and

, forming an oxycarbonate intermediate. -

Equation:

[1]

-

-

Oxide Formation (Stage III):

[1]

Biomedical Relevance: The Safety Critical Path

For drug development, the formation of Gadolinium Oxalate is a failure mode .

Mechanism of Toxicity:

Current FDA-approved GBCAs rely on chelating ligands (e.g., DTPA, DOTA) to "cage" the toxic

Because Gadolinium Oxalate is thermodynamically more stable (highly insoluble) than many linear Gd-chelates under acidic lysosomal conditions, a Transmetallation reaction can occur.[1]

The "In Vivo" Reaction:

This precipitation event releases insoluble Gd-salt microcrystals into tissues, triggering macrophage activation, fibrosis, and the condition known as Nephrogenic Systemic Fibrosis (NSF).[1]

Visualizations

Figure 1: High-Purity Synthesis Workflow

Caption: Step-by-step precipitation protocol for synthesizing high-purity Gadolinium Oxalate hydrate.

Figure 2: In Vivo Transmetallation Pathway (Toxicity Mechanism)[1]

Caption: Mechanism of GBCA destabilization by endogenous oxalate leading to tissue retention.[1]

References

-

Stanford Materials. (n.d.).[1][4] Gadolinium(III) Oxalate Hydrate Powder. Retrieved from [Link]

-

Wagner, B., et al. (2025).[1][5] Oxalic Acid Triggers Gadolinium Nanoparticle Formation in Human Tissues. Magnetic Resonance Imaging. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025).[1] Precipitation of gadolinium from magnetic resonance imaging contrast agents. Retrieved from [Link]

-

American Elements. (n.d.).[1] Gadolinium(III) Oxalate Hydrate Data Sheet. Retrieved from [Link]

-

TA Instruments. (n.d.).[1] Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

Sources

- 1. Gadolinium(III) oxalate - Wikipedia [en.wikipedia.org]

- 2. Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gadolinium(III) Oxalate Hydrate Powder CAS No. 100655-00-3 [stanfordmaterials.com]

- 5. azonano.com [azonano.com]

Technical Guide: Principles of Gadolinium(III) Oxalate Hydrate Precipitation

[1]

Executive Summary

This technical guide delineates the physicochemical principles governing the precipitation of Gadolinium(III) oxalate hydrate (

Poor control over these dynamics results in colloidal "fines" that clog filtration systems or occlude impurities within the crystal lattice. This guide moves beyond basic stoichiometry to focus on Supersaturation Control as the primary lever for dictating particle size distribution (PSD), morphology, and purity.[1]

Thermodynamic & Kinetic Fundamentals

The Chemistry

The precipitation reaction occurs between Gadolinium(III) ions (typically from a nitrate or chloride feed) and Oxalic acid.[1] The standard product is the decahydrate form.

1The Solubility Challenge

Gadolinium oxalate has an extremely low solubility product (

-

Implication: Upon mixing reactants, the system instantly exceeds the critical supersaturation limit (

). -

Result: This triggers Catastrophic Nucleation —the rapid formation of billions of nanometer-sized nuclei. These fines possess high surface energy, leading to difficult filtration and high impurity adsorption.[1]

Mechanism of Particle Formation

To produce filterable, high-purity crystals, we must suppress nucleation and favor Crystal Growth .[1] This is achieved by manipulating the Supersaturation Ratio (

Where

-

Zone A (Unstable):

.[1] Spontaneous, uncontrolled nucleation.[1] (Avoid this). -

Zone B (Metastable):

.[1] Existing crystals grow; no new nuclei form.[1] (Target Zone ).

Visualization: Precipitation Dynamics

The following diagram illustrates the competition between nucleation and growth, and the downstream thermal decomposition pathways.

Caption: Mechanistic pathway from ionic feed to final oxide.[1][2][3] Green nodes indicate the target state for process control.

Critical Process Parameters (CPPs)

To maintain the system in the "Metastable Zone," specific parameters must be rigorously controlled.

| Parameter | Recommended Range | Mechanistic Impact |

| Temperature | 50°C – 80°C | Increases |

| Acidity (pH) | Start: < 1.0 End: 1.5 – 2.0 | High |

| Agitation | Low-Shear (Reynolds ~10^4) | High shear causes secondary nucleation (crystal breakage).[1] Low shear ensures homogeneity without shattering fragile oxalate needles.[1] |

| Reagent Mode | Inverse Strike | Adding Gd feed into Oxalate (or vice versa) slowly. Reverse Strike (Gd into Oxalate) is often preferred to maintain an excess of oxalate, utilizing the Common Ion Effect to drive completion. |

| Digestion Time | > 2 Hours | Essential for Ostwald Ripening.[1] Allows the system to reach thermodynamic equilibrium, reducing occluded impurities. |

Experimental Protocol: Controlled Precipitation

Objective: Synthesis of high-purity, filterable Gadolinium Oxalate Decahydrate. Scale: Laboratory (10g Gd basis).

Reagents & Equipment[1]

-

Gd Feed: Gadolinium Nitrate solution (

), 0.5M.[1] -

Precipitant: Oxalic Acid Dihydrate (

), 1.0M solution.[1] -

Reactor: Jacketed glass vessel with overhead stirrer (Teflon paddle).[1]

-

Instrumentation: pH probe, Thermocouple.[1]

Step-by-Step Methodology

Step 1: Feed Preparation & Acidification

Dissolve Gd source in DI water.[1] Adjust pH to < 1.0 using dilute

-

Why: Prevents premature hydrolysis (formation of Gd-hydroxides) and keeps supersaturation low during the initial mixing.

Step 2: Temperature Equilibration Heat both the Gd feed and the Oxalate solution to 60°C .

-

Why: Mixing cold and hot streams creates local thermal shock and supersaturation spikes.

Step 3: The "Controlled Strike" (Precipitation) Add the Oxalic Acid solution to the Gd solution via a peristaltic pump at a rate of 2 mL/min .

-

Agitation: Set stirrer to 200 RPM.

-

Stoichiometry: Add 10-15% excess Oxalic Acid (molar ratio ~ 1.65 : 1 Oxalate:Gd).[1]

-

Observation: The solution will turn opaque white. If it turns "milky" instantly, the rate is too fast. You want a "sandy" appearance developing over time.[1]

Step 4: Digestion (The Critical Step) Once addition is complete, maintain 60°C and stirring for 2 to 4 hours .

-

Why: This is Ostwald Ripening .[1] Small, imperfect crystals dissolve and re-deposit onto larger, more stable crystals.[1] This significantly improves filtration speed and purity.[1]

Step 5: Filtration and Washing Filter while warm (prevents oxalate coming out of solution in the mother liquor). Wash with DI water (3x) followed by Ethanol (1x).[1]

-

Validation: Check filtrate for Gd using Xylenol Orange indicator (should be negative).[1]

Step 6: Drying Dry at 50°C in a vacuum oven.

-

Caution: Do not exceed 100°C during drying, or you will initiate dehydration and alter the stoichiometry (

).[1]

Characterization & Quality Control

A self-validating system requires confirmation of the product's attributes.

Thermal Gravimetric Analysis (TGA)

This is the gold standard for confirming the chemical identity of the hydrate.

-

Expected Profile:

-

Reference: See thermal decomposition profiles in Watanabe et al.[1] [1].

X-Ray Diffraction (XRD)

Used to confirm the monoclinic crystal structure of the decahydrate and ensure no impurity phases (e.g., other Rare Earths if starting from mixed feed) are present.

SEM (Morphology)

Ideal morphology: Aggregates of prismatic or blocky crystals.[1] Avoid: "Cotton-ball" like agglomerates (indicates nucleation was too fast).[1]

Process Workflow Diagram

Caption: Standardized workflow for reproducible Gadolinium Oxalate synthesis.

Downstream Implications: Calcination to Oxide

While this guide focuses on precipitation, the ultimate goal is often

-

Morphology Retention: The oxide particle shape will mimic the oxalate precursor. If you precipitate needles, you get needle-like oxide particles.[1]

-

Purity: Volatile impurities (nitrates) are removed during calcination, but cationic impurities (Fe, Ca) co-precipitated during the oxalate step remain.[1] This reinforces the need for the Digestion step (Step 4), which releases entrapped impurities back into the mother liquor [2].

References

-

Watanabe, Y., et al. "Thermal decomposition of gadolinium(III) oxalate decahydrate."[1] Thermochimica Acta. Verified Link: (Note: Generalized citation for standard thermal behavior of RE oxalates).[1]

-

M.P.B. van Uum, et al. "Precipitation of Gadolinium Oxalate: The Influence of Process Conditions on Product Properties." Chemical Engineering Science. Verified Link:

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Gadolinium Oxalate. Verified Link: [1]

-

H.B.Line. "Gadolinium Oxalate Solubility Measurements in Nitric Acid Solutions." US Dept of Energy / Savannah River National Lab. Verified Link: [1]

Methodological & Application

Gadolinium(III) oxalate hydrate as a precursor for Gd2O3 nanoparticles

Application Note: High-Purity Synthesis of Gd₂O₃ Nanoparticles via Gadolinium(III) Oxalate Hydrate Precursor

Executive Summary

This guide details the protocol for synthesizing Gadolinium Oxide (

Scientific Principles & Mechanism

Why the Oxalate Route?

The "Oxalate Route" is preferred in high-performance applications for three specific reasons:

-

Cation Selectivity: Oxalic acid acts as a chelating precipitant that rejects many transition metal impurities (e.g., Fe, Ni) that remain soluble in acidic media, ensuring a high-purity Gd precursor.

-

Crystallinity: The thermal decomposition of oxalate yields a porous "skeleton" structure that collapses into highly crystalline oxide at lower temperatures compared to hydroxide calcination.

-

Morphology Control: The shape of the oxalate crystal (rod, cube, platelet) often templates the final oxide particle.

Reaction Thermodynamics

The synthesis involves two distinct phases: Wet Chemical Precipitation and Solid-State Thermal Decomposition .

Phase 1: Precipitation

Phase 2: Thermal Decomposition (Calcination) The precursor undergoes a stepwise mass loss profile (TGA) to form the cubic oxide phase:

-

Dehydration (< 200°C): Loss of physisorbed and crystal water.

-

Anhydrous Decomposition (~350°C - 450°C): Breakdown of oxalate to dioxycarbonate (

). -

Decarbonation (> 650°C): Release of

to form pure

Figure 1: Thermal decomposition pathway of Gadolinium Oxalate Hydrate derived from TGA data.

Experimental Protocol

Safety Warning: Gadolinium salts are toxic if ingested. Oxalic acid is corrosive. Calcination releases CO (carbon monoxide); ensure furnace is well-ventilated.

Reagents & Materials

-

Gadolinium Source:

(99.9% trace metals basis). -

Precipitant: Oxalic Acid Dihydrate (

) or Ammonium Oxalate. -

Solvent: Deionized Water (18.2 MΩ) and Ethanol (Absolute).

-

Surfactant (Optional for Size Control): PEG-400 or CTAB (Cetyltrimethylammonium bromide).

Step-by-Step Synthesis

Step 1: Precursor Solution Preparation

-

Dissolve 2.25 g of

(5 mmol) in 50 mL of DI water. -

Nanostructuring Step: Add 2 mL of PEG-400 to the Gd solution. Stir for 15 mins. This surfactant limits crystal growth, ensuring the final oxide retains nanoscale dimensions.

Step 2: Controlled Precipitation

-

Prepare a separate solution of 1.26 g Oxalic Acid (10 mmol) in 50 mL water (excess oxalate drives reaction to completion).

-

Critical Step: Add the Oxalate solution dropwise (rate: 2 mL/min) into the Gd solution under vigorous magnetic stirring (1000 RPM) at 60°C.

-

Why? Slow addition prevents supersaturation "bursts," favoring uniform nucleation over rapid agglomeration.

-

-

Adjust pH to ~2.0 using dilute ammonia if necessary (highly acidic conditions < pH 1 can redissolve the precipitate; neutral pH > 7 can cause hydroxide contamination).

-

Age the white precipitate under stirring for 2 hours.

Step 3: Washing & Drying

-

Centrifuge at 6000 RPM for 10 mins. Discard supernatant.

-

Wash pellet 3x with Ethanol/Water (1:1). Ethanol reduces surface tension during drying, preventing hard agglomeration (sintering) of the particles.

-

Dry in an oven at 80°C for 12 hours. Result: White powder (

).

Step 4: Calcination (The Oxide Conversion)

-

Place dried powder in an Alumina crucible.

-

Ramp furnace at 5°C/min to 750°C .

-

Hold at 750°C for 2 hours in air.

-

Cool naturally.[1] Result: White

Nanoparticles.

Figure 2: Experimental workflow for the synthesis of Gd2O3 nanoparticles.

Characterization & Validation

To validate the quality of the synthesized nanoparticles, the following parameters must be checked:

| Technique | Parameter | Expected Outcome |

| XRD (X-Ray Diffraction) | Crystal Phase | Cubic phase (Ia-3 space group). No peaks for Gd-oxalate or Gd-carbonate should remain. |

| FT-IR | Purity | Absence of C=O bands (1300-1700 cm⁻¹) confirms complete decarbonation. |

| TEM (Transmission Electron Microscopy) | Size/Shape | Quasi-spherical particles, 20-50 nm diameter (dependent on surfactant use). |

| TGA (Thermogravimetry) | Stoichiometry | Total weight loss ~50-55% from hydrate to oxide. |

Applications in Drug Development

MRI Contrast Agents ( Shortening)

nanoparticles exhibit a high longitudinal relaxivity (-

Mechanism: The surface

ions interact with water protons, shortening their -

Protocol Note: For biological use, the calcined nanoparticles must be surface-coated (e.g., with Dextran or Silica) to ensure colloidal stability and biocompatibility.

Luminescent Hosts

When doped with Europium (

-

Modification: Co-precipitate

(5 mol%) with the Gd precursor in Step 1. -

Use Case: Dual-modal imaging (MRI + Fluorescence tracking).

Troubleshooting Guide

-

Issue: Particles are too large (>100 nm).

-

Cause: Calcination temperature too high or ramp rate too slow (sintering).

-

Fix: Reduce calcination to 650°C or increase surfactant concentration in Step 1.

-

-

Issue: Gray/Black powder.

-

Cause: Residual carbon from incomplete decomposition of oxalate/surfactant.

-

Fix: Ensure adequate airflow during calcination; increase hold time at 750°C.

-

-

Issue: Low MRI signal.

-

Cause: High aggregation reduces the effective surface area for water interaction.

-

Fix: Improve the ethanol washing step or sonicate the final product before coating.

-

References

-

Thermal Decomposition Mechanism: Kaneko, H., et al. "Thermal decomposition of gadolinium(III) carbonate trihydrate." Nippon Kagaku Kaishi, 1977. Link

-

Nanoparticle Synthesis: Bridot, J. L., et al. "Hybrid Gadolinium Oxide Nanoparticles: Multimodal Contrast Agents for in Vivo Imaging." Journal of the American Chemical Society, 2007. Link

-

MRI Applications: Faucher, L., et al. "Ultrasmall gadolinium oxide nanoparticles enhance MRI contrast."[2] AuntMinnie / Nanotechnology, 2011.[2] Link

-

Toxicity & Stability: Henderson, I. M., et al. "Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity." Magnetic Resonance Imaging, 2025.[3][4][5][6] Link

-

Hydrothermal/Oxalate Comparison: Dhananjaya, N., et al. "Rapid hydrothermal route to synthesize cubic-phase gadolinium oxide nanorods." Bulletin of Materials Science, 2012. Link

Sources

- 1. jpst.irost.ir [jpst.irost.ir]

- 2. auntminnie.com [auntminnie.com]

- 3. Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity (Journal Article) | OSTI.GOV [osti.gov]

- 4. udshealth.com [udshealth.com]

- 5. Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Synthesis of Gd₂O₃@SiO₂ Core-Shell Nanoparticles Using Gadolinium(III) Oxalate Hydrate

Abstract

This application note details a robust, high-yield protocol for synthesizing Gadolinium Oxide (

Scientific Principles & Mechanism

The Precursor Advantage: Why Gadolinium Oxalate?

Gadolinium(III) oxalate hydrate (

Decomposition Pathway: The transformation from oxalate to oxide occurs in three thermodynamically distinct stages:

-

Dehydration (< 200°C): Removal of water molecules.

-

Carbonate Formation (~400°C - 575°C): Decomposition to Gadolinium Oxycarbonate (

). -

Oxide Crystallization (> 750°C): Release of

to form pure

The Core-Shell Protection Mechanism

The silica shell serves a dual purpose:

-

Biocompatibility: It creates a physical barrier preventing the release of toxic

ions into the bloodstream, where they could otherwise compete with -

Proton Exchange: The porous silica network allows water molecules to diffuse in, interact with the magnetic core, and diffuse out, shortening the

relaxation time to generate MRI contrast.

Figure 1: Mechanism of Action. The silica shell permits water exchange for MRI signal generation while physically sequestering the toxic gadolinium core.

Experimental Protocols

Phase 1: Synthesis of Gd₂O₃ Cores via Thermal Decomposition

Objective: Convert Gadolinium(III) oxalate hydrate into uniform Gadolinium Oxide nanoparticles.

Reagents:

-

Gadolinium(III) oxalate hydrate (99.9% trace metals basis).

-

Alumina crucible.

Protocol:

-

Pre-treatment: Grind the Gadolinium(III) oxalate hydrate powder in an agate mortar for 10 minutes to ensure uniform particle size distribution prior to heating.

-

Loading: Transfer the powder to an alumina crucible. Do not pack tightly; allow air circulation.

-

Calcination (The Critical Step): Place the crucible in a muffle furnace.

-

Ramp 1: Heat to 200°C at 5°C/min (Dehydration). Hold for 30 mins.

-

Ramp 2: Heat to 900°C at 2°C/min. The slow ramp rate is essential to prevent sintering and agglomeration during the carbonate-to-oxide transition.

-

Dwell: Hold at 900°C for 4 hours.

-

Cooling: Allow to cool naturally to room temperature inside the furnace.

-

-

Validation Checkpoint: The resulting powder should be pure white. A grey tint indicates incomplete decomposition (residual carbon).

-

Redispersion: Disperse the calcined

powder in ethanol using a high-power probe sonicator (20 kHz) for 30 minutes to break up weak aggregates.

Phase 2: Silica Shell Formation (Modified Stöber Method)

Objective: Encapsulate the oxide cores in a tunable silica shell.

Reagents:

-

Synthesized

nanoparticles (from Phase 1). -

Tetraethyl orthosilicate (TEOS, 98%).

-

Ammonium hydroxide (

, 28-30%). -

Absolute Ethanol.

-

Deionized Water (18.2 MΩ·cm).

Protocol:

-

Suspension Preparation: Dilute the

ethanol dispersion to a concentration of 1 mg/mL. Take 50 mL of this suspension. -

Catalyst Addition: Add 5 mL of Deionized water and 2 mL of Ammonium hydroxide to the suspension.

-

Note: Ammonia acts as the morphological catalyst. Adjusting this volume controls the reaction rate.

-

-

TEOS Injection: Under vigorous magnetic stirring (500 rpm), inject 100 µL of TEOS.

-

Crucial Technique: Add TEOS dropwise (10 µL/min) to prevent the formation of core-free silica spheres.

-

-

Reaction: Seal the flask and stir for 12 hours at room temperature.

-